molecular formula C6H4N2S B1283406 3-Sulfanylpyridine-2-carbonitrile CAS No. 53636-41-2

3-Sulfanylpyridine-2-carbonitrile

Cat. No. B1283406
CAS RN: 53636-41-2
M. Wt: 136.18 g/mol
InChI Key: LCKLLBKKFAFFKN-UHFFFAOYSA-N
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Patent
US07776847B2

Procedure details

A mixture of 3-chloro-2-cyanopyridine (2.50 g, 18.05 mmol), and sodium thiomethoxide (3.60 g, 51.40 mmol) in 1-methyl-2-pyrrolidinone (25 mL) was heated at 140° C. overnight. The reaction mixture was cooled to 0° C. and quenched with 50% aqueous HCl. A light brown precipitate formed and the reaction was cooled for 1 h while stirring. The light brown solid was collected by vacuum filtration and dried under reduced pressure overnight to provide 3-mercaptopicolinonitrile (1.05 g). The crude product was used carried forward without further purification. MW=136 confirmed by LC-MS, tr=1.85 min (Method E) MH+=137.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C[S-:11].[Na+]>CN1CCCC1=O>[SH:11][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)C#N
Name
Quantity
3.6 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 50% aqueous HCl
CUSTOM
Type
CUSTOM
Details
A light brown precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The light brown solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
SC=1C(=NC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.